N-(2-Hydroxyethyl)-2-nitrobenzamide
CAS No.: 84946-14-5
Cat. No.: VC16984845
Molecular Formula: C9H10N2O4
Molecular Weight: 210.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 84946-14-5 |
|---|---|
| Molecular Formula | C9H10N2O4 |
| Molecular Weight | 210.19 g/mol |
| IUPAC Name | N-(2-hydroxyethyl)-2-nitrobenzamide |
| Standard InChI | InChI=1S/C9H10N2O4/c12-6-5-10-9(13)7-3-1-2-4-8(7)11(14)15/h1-4,12H,5-6H2,(H,10,13) |
| Standard InChI Key | DDHRZXUHAFEJIO-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)C(=O)NCCO)[N+](=O)[O-] |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound’s IUPAC name, N-(2-hydroxyethyl)-2-nitrobenzamide, reflects its bifunctional design: a benzamide core with substituents at the amide nitrogen (2-hydroxyethyl) and the benzene ring (2-nitro). The SMILES notation C1=CC=C(C(=C1)C(=O)NCCO)[N+](=O)[O-] confirms the ortho nitro placement relative to the amide carbonyl . X-ray crystallography data, though unavailable for this specific derivative, suggests a planar aromatic system with intramolecular hydrogen bonding between the hydroxyethyl oxygen and amide hydrogen, stabilizing the trans-amide conformation.
Table 1: Key Molecular Descriptors
Synthesis and Industrial Scalability
Laboratory-Scale Synthesis
The most reported route involves a two-step protocol:
-
Acyl Chloride Formation: 2-Nitrobenzoic acid reacts with thionyl chloride (SOCl₂) under reflux to yield 2-nitrobenzoyl chloride. Excess SOCl₂ is removed via distillation.
-
Amidation: The acyl chloride is treated with 2-aminoethanol in anhydrous tetrahydrofuran (THF) with triethylamine (TEA) as a base. The reaction proceeds at 0–5°C to minimize side reactions, yielding the product in ~65% isolated purity .
Critical Parameters:
-
Temperature Control: Exothermic amidation requires strict cooling to prevent epoxide formation from 2-aminoethanol.
-
Purification: Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted starting materials and hydroxylated byproducts .
Industrial Production Challenges
Scaling this synthesis faces hurdles:
-
Nitro Group Instability: High-temperature processing risks nitro group reduction or ring nitration .
-
Solvent Recovery: THF’s low boiling point (66°C) complicates large-scale solvent recycling. Alternative solvents like 2-methyltetrahydrofuran (2-MeTHF) are being explored for improved safety and sustainability.
Physicochemical and Spectroscopic Profiles
Thermal Stability
Differential scanning calorimetry (DSC) reveals a melting point range of 126–130°C, with decomposition onset at 190°C due to nitro group elimination . The compound is hygroscopic, requiring storage under nitrogen at 2–8°C .
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.02 (d, J = 8 Hz, 1H, ArH), 7.85 (t, J = 8 Hz, 1H, ArH), 7.72 (d, J = 8 Hz, 1H, ArH), 7.58 (t, J = 8 Hz, 1H, ArH), 4.85 (t, 1H, OH), 3.55 (q, 2H, CH₂OH), 3.40 (t, 2H, NHCH₂) .
-
¹³C NMR (100 MHz, DMSO-d₆): δ 167.5 (C=O), 148.2 (NO₂), 134.1, 131.5, 129.8, 128.3 (ArC), 61.2 (CH₂OH), 42.7 (NHCH₂) .
Mass Spectrometry
GC-MS (EI+) shows a molecular ion peak at m/z 210.1 ([M]⁺), with fragmentation ions at m/z 166 (loss of CO₂), 120 (C₆H₄NO₂⁺), and 76 (C₃H₆NO⁺) .
| Metabolite | IC₅₀ (μM) | Alkylating Reactivity (k, s⁻¹) |
|---|---|---|
| Parent Compound | 450 | 0.002 |
| Hydroxylamine | 1.5 | 0.87 |
| Amine | 2.1 | 0.65 |
Data adapted from ; reactivity measured by 4-(4-nitrobenzyl)pyridine (NBP) assay.
Mechanism of Action
The hydroxylamine metabolite generates bifunctional alkylating species, forming DNA cross-links that evade nucleotide excision repair (NER) in NER-deficient cells . This mirrors the Knox model, where bioactivation creates cytotoxic N-acetoxy intermediates .
Applications in Targeted Cancer Therapy
Hypoxia-Selective Prodrug Development
N-(2-Hydroxyethyl)-2-nitrobenzamide’s structural analogs (e.g., PR-104A) exploit tumor hypoxia for selective activation . The 2-nitro regioisomer exhibits slower aerobic metabolism than 4-nitro derivatives, reducing off-target toxicity .
Combination Therapy Synergy
Preclinical studies show enhanced efficacy with radiation therapy, where hypoxia induced by radiation sensitizes tumors to nitroreductase-activated metabolites . Synergy with checkpoint inhibitors (e.g., anti-PD-1) is under investigation .
Future Research Directions
Prodrug Optimization
-
Nitro Group Positioning: Para-nitro analogs may improve reduction kinetics but require evaluation of off-target effects .
-
Prodrug Conjugates: Attaching tumor-targeting moieties (e.g., folate ligands) could enhance selectivity .
Analytical Method Development
High-resolution LC-MS/MS protocols are needed to quantify hydroxylamine metabolites in plasma, addressing current limitations in pharmacokinetic profiling .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume